molecular formula C14H7ClO4S B3059501 1-Chlorosulfonylanthraquinone CAS No. 4025-69-8

1-Chlorosulfonylanthraquinone

Cat. No.: B3059501
CAS No.: 4025-69-8
M. Wt: 306.7 g/mol
InChI Key: YRHBFXZMYZMWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorosulfonylanthraquinone is a synthetic compound derived from anthraquinone. It is characterized by its yellow crystalline appearance and has the molecular formula C14H7ClO5S. This compound has garnered attention due to its diverse applications in various fields, including medicine, environmental research, and industry.

Properties

IUPAC Name

9,10-dioxoanthracene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO4S/c15-20(18,19)11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHBFXZMYZMWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322389
Record name 1-Chlorosulfonylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-69-8
Record name 1-Anthraquinonesulfonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chlorosulfonylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Chlorosulfonylanthraquinone can be synthesized through several methods. One common synthetic route involves the chlorosulfonation of anthraquinone. This process typically requires the use of chlorosulfonic acid as a reagent and is conducted under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chlorosulfonylanthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can undergo substitution reactions where the chlorine or sulfonyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chlorosulfonylanthraquinone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: Research has explored its potential as an anticancer agent due to its ability to inhibit essential cellular proteins.

    Medicine: Its derivatives have shown promise in treating certain diseases, including cancer.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-Chlorosulfonylanthraquinone involves its interaction with molecular targets within cells. It can inhibit specific enzymes and proteins, disrupting cellular processes and leading to its therapeutic effects. For example, in cancer research, it targets proteins involved in cell proliferation and survival, thereby inhibiting tumor growth .

Comparison with Similar Compounds

1-Chlorosulfonylanthraquinone is unique compared to other anthraquinone derivatives due to its specific functional groups. Similar compounds include:

    1-Methylaminoanthraquinone: Used in dye production and has different reactivity due to the amino group.

    1,3-Dihydroxy-9,10-anthraquinone: Known for its cytotoxic potency against cancer cell lines.

    Anthraquinone-based laxatives: Such as aloe-emodin and rhein, which have different biological activities.

These compounds share the anthraquinone core but differ in their functional groups and applications, highlighting the versatility and specificity of this compound.

Biological Activity

1-Chlorosulfonylanthraquinone (CSAQ) is a synthetic compound derived from anthraquinone, notable for its diverse biological activities, particularly in the fields of medicine and environmental science. This article explores the biological activity of CSAQ, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H7ClO5S
  • Appearance : Yellow crystalline solid
  • Molecular Weight : 308.72 g/mol

CSAQ contains a chlorosulfonyl group, which enhances its reactivity and biological activity compared to other anthraquinone derivatives.

This compound exhibits its biological effects primarily through the inhibition of specific cellular proteins and enzymes. The following mechanisms have been identified:

  • Inhibition of Cellular Proliferation : CSAQ interferes with proteins involved in cell cycle regulation, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways by upregulating caspases, which are crucial for programmed cell death.
  • Antimicrobial Activity : CSAQ shows potential in inhibiting bacterial growth, making it a candidate for further studies in antimicrobial applications.

Biological Activity Overview

Research has highlighted several key biological activities associated with CSAQ:

Biological ActivityDescriptionReference
Anticancer Inhibits tumor growth by targeting cell proliferation pathways.
Antimicrobial Exhibits inhibitory effects against various pathogenic bacteria.
Enzyme Inhibition Disrupts enzymatic functions critical for cellular metabolism.

Anticancer Properties

A study investigating the anticancer properties of CSAQ demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were measured, showcasing the compound's potency:

  • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 Value : 25 µM after 48 hours treatment.

These findings suggest that CSAQ may serve as a lead compound in developing new anticancer therapies.

Antimicrobial Effects

In another study focusing on antimicrobial activity, CSAQ was tested against several bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 15 µg/mL
    • E. coli: 20 µg/mL

These results indicate that CSAQ possesses significant antibacterial properties, warranting further exploration in the field of infectious diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of CSAQ has been explored to understand how modifications to its structure affect biological activity. Key findings include:

  • The presence of the chlorosulfonyl group is critical for its anticancer activity.
  • Variations in substituents on the anthraquinone core can lead to differences in potency and selectivity against various targets.

Future Directions

Research into this compound is ongoing, with several potential future directions:

  • Development of Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.
  • Clinical Trials : Conducting clinical trials to evaluate safety and effectiveness in human subjects.
  • Mechanistic Studies : Further elucidating the precise mechanisms by which CSAQ exerts its biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chlorosulfonylanthraquinone
Reactant of Route 2
Reactant of Route 2
1-Chlorosulfonylanthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.